![molecular formula C16H18N4O4S2 B2407115 2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2320891-30-1](/img/structure/B2407115.png)
2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
The compound “2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .
Scientific Research Applications
Electrochemical and Biological Applications
Polarographic Studies : Imidazole derivatives, including those with sulfonyl groups, have been studied for their electrochemical properties. For example, the polarographic reduction of certain alkyl imidazolyl sulfoxides and sulfides demonstrates the influence of structural variations on electron density and reactivity, which could be relevant for developing electrochemical sensors or in electro-synthesis applications (Johansson & Wendsjö, 1983).
Antimicrobial Activity : Compounds with imidazole and sulfonamide functionalities have been explored for their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole with sulfonamide groups have shown moderate to strong antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Khalid et al., 2016).
Synthetic Routes for Antiulcer Agents : The synthesis of imidazo[1,2-a]pyridines with potential antisecretory and cytoprotective properties against ulcers indicates a methodological framework that could be adapted for synthesizing compounds with similar structures for pharmacological research (Starrett et al., 1989).
Corrosion Inhibition : Benzimidazole derivatives have been studied for their role as corrosion inhibitors, which might provide insights into the protective applications of related compounds in industrial settings (Yadav et al., 2016).
Structural Characterization and Coordination Chemistry : The study of metal complexes involving sulfonamide and imidazole derivatives reveals potential applications in materials science, particularly in the synthesis of coordination compounds with specific electronic or catalytic properties (Bermejo et al., 2000).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .
Result of Action
The broad range of biological activities associated with imidazole derivatives suggests that the compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-19-11-8-18-16(19)25(21,22)14-6-9-20(10-7-14)26(23,24)15-5-3-2-4-13(15)12-17/h2-5,8,11,14H,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUZAJQZELLEPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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